In-Depth Technical Guide: Boc-NH-PEG15-C2-acid
In-Depth Technical Guide: Boc-NH-PEG15-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG15-C2-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule features a Boc-protected amine, a 15-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid. This structure provides a versatile platform for covalently linking two different molecular entities in a controlled and sequential manner.
The tert-butyloxycarbonyl (Boc) protecting group offers a stable shield for the primary amine, which can be selectively removed under acidic conditions. The long, hydrophilic PEG15 spacer enhances the solubility and bioavailability of the resulting conjugate, while the terminal carboxylic acid allows for the formation of stable amide bonds with amine-containing molecules. This technical guide provides a comprehensive overview of the structure, properties, and applications of Boc-NH-PEG15-C2-acid.
Core Structure and Properties
The fundamental characteristics of Boc-NH-PEG15-C2-acid are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₈H₇₅NO₁₉ | [1] |
| Molecular Weight | 850.01 g/mol | [1] |
| Exact Mass | 849.4900 g/mol | [1] |
| Elemental Analysis | C: 53.70%; H: 8.89%; N: 1.65%; O: 35.76% | [1] |
| Appearance | To be determined | [1] |
| Purity | >95% | [1] |
| Storage Conditions | Short-term (days to weeks) at 0 - 4°C; Long-term (months to years) at -20°C in a dry, dark environment. | [1] |
Solubility Profile
| Solvent Class | Representative Solvents | Expected Solubility |
| Aqueous | Water, PBS | High |
| Polar Aprotic | DMSO, DMF | High |
| Chlorinated | Dichloromethane (DCM), Chloroform | High |
| Alcohols | Methanol, Ethanol | Moderate |
| Ethers | Diethyl ether | Low / Insoluble |
| Non-polar Aromatic | Toluene | Low / Insoluble |
Stability Profile
The stability of Boc-NH-PEG15-C2-acid is primarily influenced by its two key functional groups: the Boc-protected amine and the PEG backbone.
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Boc Group: The tert-butyloxycarbonyl protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[4]
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PEG Chain: The polyethylene glycol backbone is generally stable but can be susceptible to oxidative degradation over long periods, a process that can be accelerated by exposure to heat, light, and transition metal ions.[4] For optimal stability, it is recommended to store the compound in a dry, dark environment at low temperatures.[1]
Experimental Protocols
Detailed experimental protocols specifically utilizing Boc-NH-PEG15-C2-acid are not widely published. However, the following protocols for analogous Boc-protected PEG-acid linkers provide a robust framework for its application in bioconjugation and PROTAC synthesis.
Protocol 1: Amide Coupling of Boc-NH-PEG15-C2-acid to an Amine-Containing Molecule
This protocol describes the activation of the terminal carboxylic acid and its subsequent conjugation to a primary amine.
Materials:
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Boc-NH-PEG15-C2-acid
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Amine-containing molecule (e.g., protein, peptide, or small molecule)
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Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-Hydroxysuccinimide (NHS) or sulfo-NHS
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Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
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Purification system (e.g., size-exclusion chromatography or dialysis)
Methodology:
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Activation of Carboxylic Acid:
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Dissolve Boc-NH-PEG15-C2-acid in anhydrous DMF or DMSO.
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Add 1.1 equivalents of NHS and 1.1 equivalents of EDC to the solution.
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Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
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Conjugation to Amine:
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Dissolve the amine-containing molecule in the reaction buffer.
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Add the activated Boc-NH-PEG15-C2-NHS ester solution to the amine-containing solution. A molar excess of the linker (typically 5-20 fold) is recommended.
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Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
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-
Quenching:
-
Add the quenching solution to the reaction mixture to consume any unreacted NHS ester.
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Incubate for 30 minutes at room temperature.
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-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
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Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.
Materials:
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Boc-protected conjugate
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Neutralization buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
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Purification system (e.g., desalting column or dialysis)
Methodology:
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Preparation:
-
Ensure the Boc-protected conjugate is dry (lyophilized if necessary).
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Dissolve the conjugate in anhydrous DCM.
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-
Deprotection Reaction:
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Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-120 minutes. Monitor the reaction progress by LC-MS.
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-
Work-up and Neutralization:
-
Remove the DCM and excess TFA under reduced pressure.
-
Re-dissolve the residue in a suitable buffer and neutralize with the neutralization buffer.
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-
Purification:
-
Purify the deprotected conjugate using a desalting column or dialysis.
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Application in PROTAC Synthesis
Boc-NH-PEG15-C2-acid is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The linker connects a ligand that binds to the target protein to a ligand that recruits an E3 ubiquitin ligase.
A general workflow for the synthesis of a PROTAC using Boc-NH-PEG15-C2-acid is depicted below.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
The signaling pathway for PROTAC-mediated protein degradation involves the recruitment of the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: The signaling pathway of PROTAC-induced protein degradation.
Spectroscopic Characterization
While specific spectra for Boc-NH-PEG15-C2-acid are not publicly available, the expected NMR and mass spectrometry characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the Boc group at approximately 1.4 ppm. The numerous methylene (B1212753) protons of the PEG chain will appear as a complex multiplet around 3.6 ppm. The methylene protons adjacent to the carboxylic acid will likely appear as a triplet around 2.5 ppm.
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¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the Boc group around 80 ppm and the methyl carbons around 28 ppm. The PEG carbons will resonate around 70 ppm. The carbonyl carbon of the carboxylic acid is expected around 175-180 ppm.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of Boc-NH-PEG15-C2-acid. The expected protonated molecule [M+H]⁺ would have an m/z of approximately 851.0. Adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ are also commonly observed for PEGylated molecules.
Conclusion
Boc-NH-PEG15-C2-acid is a well-defined, heterobifunctional linker with significant potential in bioconjugation and the development of targeted therapeutics like PROTACs. Its long PEG spacer enhances solubility and pharmacokinetic properties, while the orthogonal protecting group strategy allows for controlled, sequential synthesis. While specific quantitative data for this particular molecule is limited in the public domain, the information provided in this guide, based on its structure and data from similar compounds, offers a solid foundation for its successful application in research and development. For critical applications, it is recommended to perform in-house characterization to determine the precise properties and optimize reaction conditions.
